N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine
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Overview
Description
N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of a bromine atom at the 8th position and a hydroxylamine group at the 5th position of the quinoxaline ring makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine typically involves the bromination of quinoxaline derivatives followed by the introduction of the hydroxylamine group. One common method includes the reaction of 8-bromoquinoxaline with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom enhances the compound’s ability to penetrate cell membranes and reach its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(quinoxalin-2-yl)methylidene]hydroxylamine
- 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
- 8-hydroxyquinoline derivatives
Uniqueness
N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine is unique due to the specific positioning of the bromine and hydroxylamine groups on the quinoxaline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it exhibits enhanced reactivity and potential for therapeutic use .
Properties
Molecular Formula |
C9H6BrN3O |
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Molecular Weight |
252.07 g/mol |
IUPAC Name |
N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H6BrN3O/c10-7-2-1-6(5-13-14)8-9(7)12-4-3-11-8/h1-5,14H |
InChI Key |
SAGDWOSNXKALGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C=NO)N=CC=N2)Br |
Origin of Product |
United States |
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